molecular formula C10H14ClNO B6219700 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride CAS No. 2751620-67-2

1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B6219700
CAS No.: 2751620-67-2
M. Wt: 199.7
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Description

1-(Methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride is a chemical compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride typically involves the reaction of isoindoline with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of a methoxymethyl intermediate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxymethyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of the isoindole ring.

    Reduction: Amino derivatives of the isoindole.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoindole ring system. The methoxymethyl group may also play a role in modulating its activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

    1-(Hydroxymethyl)-2,3-dihydro-1H-isoindole: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    1-(Chloromethyl)-2,3-dihydro-1H-isoindole: Contains a chloromethyl group, which may alter its reactivity and biological activity.

    2,3-Dihydro-1H-isoindole: The parent compound without any substituents on the nitrogen atom.

Uniqueness: 1-(Methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

CAS No.

2751620-67-2

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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